molecular formula C25H27N5O3S B11382832 N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11382832
M. Wt: 477.6 g/mol
InChI Key: CRQIPCPGJVKXDC-UHFFFAOYSA-N
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Description

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a thiadiazole ring, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and thiadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods are optimized to maximize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial in monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., tert-butyloxycarbonyl, benzyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide include:

    This compound analogs: These compounds have similar structures but with slight modifications to the functional groups or ring systems.

    Other thiadiazole derivatives: Compounds containing the thiadiazole ring, which may have different substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H27N5O3S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C25H27N5O3S/c1-14(2)22(32)26-19-7-5-17(6-8-19)23(33)27-25-29-28-24(34-25)18-12-21(31)30(13-18)20-10-15(3)9-16(4)11-20/h5-11,14,18H,12-13H2,1-4H3,(H,26,32)(H,27,29,33)

InChI Key

CRQIPCPGJVKXDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)NC(=O)C(C)C)C

Origin of Product

United States

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